molecular formula C15H16N4O3S B7553434 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No. B7553434
M. Wt: 332.4 g/mol
InChI Key: QEAFEEQTIGQTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biochemistry. This compound is a member of the thiadiazole family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is not fully understood. However, it has been suggested that the compound may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. In addition, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant activity, which may be beneficial for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid in lab experiments include its high purity, stability, and reproducibility. In addition, the compound has been extensively studied, and its biological activities have been well characterized, making it a valuable tool for investigating various biological processes. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials, with the goal of developing new therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid involves the reaction of 2-cyclohexylacetic acid, hydrazine hydrate, and pyridine-4-carboxylic acid with thionyl chloride. The resulting product is then treated with a solution of potassium hydroxide to obtain the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production of the compound.

Scientific Research Applications

2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. In addition, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-12(10-3-1-2-4-11(10)14(21)22)17-15-19-18-13(23-15)9-5-7-16-8-6-9/h5-8,10-11H,1-4H2,(H,21,22)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAFEEQTIGQTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

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